![molecular formula C8H7N3O2 B13025570 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1638759-44-0](/img/structure/B13025570.png)
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyridine and pyrrole ring system, with a methyl group at the 5-position and a nitro group at the 4-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine typically involves the nitration of 5-methyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the reaction of 5-methyl-1H-pyrrolo[2,3-b]pyridine with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products Formed
Reduction: 5-methyl-4-amino-1H-pyrrolo[2,3-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-carboxy-4-nitro-1H-pyrrolo[2,3-b]pyridine.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of agrochemicals and other specialty chemicals.
Mécanisme D'action
The biological activity of 5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is primarily attributed to its interaction with molecular targets such as FGFRs. The compound binds to the active site of these receptors, inhibiting their activity and thereby blocking the downstream signaling pathways involved in cell proliferation and survival . This mechanism makes it a promising candidate for cancer therapy.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-nitro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl group, which may affect its biological activity and chemical reactivity.
1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine: Similar structure but with a methyl group at the nitrogen atom, which can influence its chemical properties and biological activity.
Uniqueness
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both a methyl and a nitro group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for selective interactions with molecular targets and diverse chemical transformations.
Propriétés
Numéro CAS |
1638759-44-0 |
|---|---|
Formule moléculaire |
C8H7N3O2 |
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
5-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C8H7N3O2/c1-5-4-10-8-6(2-3-9-8)7(5)11(12)13/h2-4H,1H3,(H,9,10) |
Clé InChI |
QIYYZDLQHBNROI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C2C(=C1[N+](=O)[O-])C=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


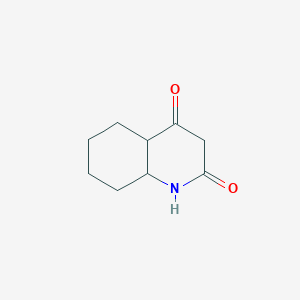
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

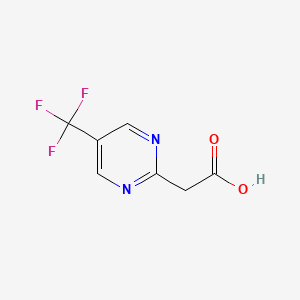
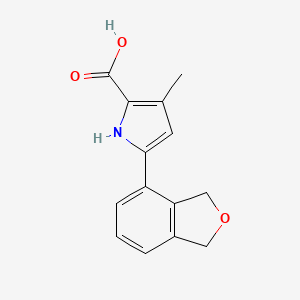

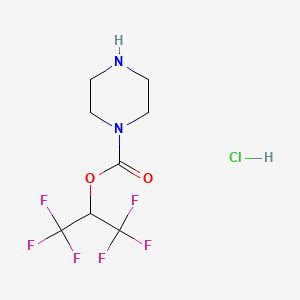

![Ethyl 4-ethyl-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B13025540.png)

![5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine](/img/structure/B13025549.png)
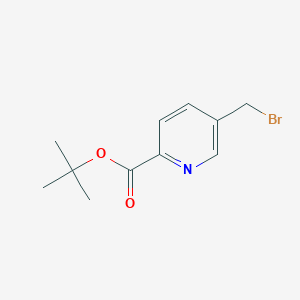
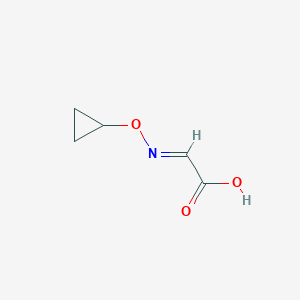
![(1R)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine](/img/structure/B13025564.png)
